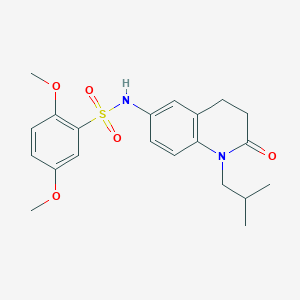
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its structure features a tetrahydroquinoline moiety and a sulfonamide group, which contribute to its potential biological activities. This compound is identified by the CAS number 941991-60-2 and has a molecular formula of C18H20N2O3S with a molecular weight of 312.4 g/mol .
Biological Activity
The biological activity of this compound is primarily attributed to its structural characteristics that allow for interactions with various biological targets. Sulfonamides are known for their diverse pharmacological properties, including:
- Antibacterial Activity : Sulfonamides inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
- Antitumor Properties : Compounds with tetrahydroquinoline structures have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest .
- Antiviral Activity : Similar compounds have demonstrated effectiveness against various viruses, including coronaviruses .
Research Findings
Recent studies have explored the synthesis and biological evaluation of related tetrahydroquinoline derivatives. For instance, novel derivatives have been synthesized and tested for their antiviral activity against human coronaviruses 229E and OC-43. These studies indicate that modifications in the tetrahydroquinoline structure can enhance biological activity .
Case Studies
- Antiviral Activity : A comparative study assessed the antiviral potential of various tetrahydroquinoline derivatives against human coronaviruses. Compounds showed varying degrees of effectiveness, with some demonstrating lower toxicity compared to established antiviral agents like chloroquine .
- Antitumor Efficacy : Research has indicated that certain tetrahydroquinoline derivatives possess significant antitumor activity. For example, studies revealed that these compounds could induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells .
Data Tables
The following table summarizes key findings from recent studies on related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Toxicity (MRC-5 Cell Line) |
|---|---|---|---|
| Compound A | Antiviral | 280 ± 12 | 4x lower than chloroquine |
| Compound B | Antitumor | 150 | 12x lower than hydroxychloroquine |
| Compound C | Antiparasitic | 0.5 ± 0.03 | Significantly lower toxicity |
属性
IUPAC Name |
2,5-dimethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)13-23-18-8-6-16(11-15(18)5-10-21(23)24)22-29(25,26)20-12-17(27-3)7-9-19(20)28-4/h6-9,11-12,14,22H,5,10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOYGLXRTILVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














